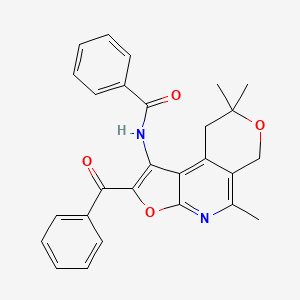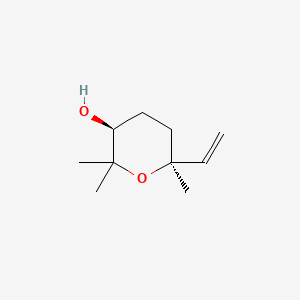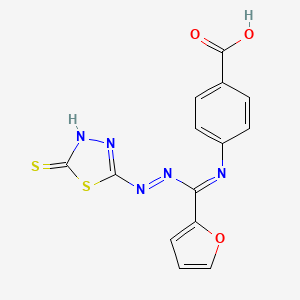
4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including a thiadiazole ring, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a furan derivative. This step involves the reaction of the diazonium salt of the thiadiazole with the furan compound in the presence of a base.
Condensation Reaction: The resulting azo compound is then condensed with aminobenzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and furan rings, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a promising candidate for further research.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid involves its interaction with specific molecular targets. The compound’s thiadiazole and furan rings, along with the azo and benzoic acid moieties, allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino]benzoate
- N-[[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino]carbonyl]-L-leucine methyl ester
Uniqueness
Compared to similar compounds, 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid is unique due to the presence of both the furan and benzoic acid moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications and interactions, making it a versatile compound for research and industrial use.
Properties
CAS No. |
134895-19-5 |
|---|---|
Molecular Formula |
C14H9N5O3S2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[[furan-2-yl-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C14H9N5O3S2/c20-12(21)8-3-5-9(6-4-8)15-11(10-2-1-7-22-10)16-17-13-18-19-14(23)24-13/h1-7H,(H,19,23)(H,20,21) |
InChI Key |
HITIOSLLIOOTLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=NNC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



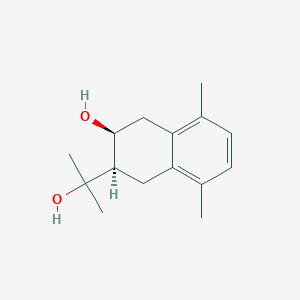

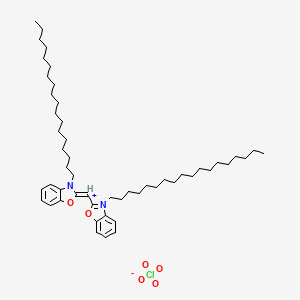
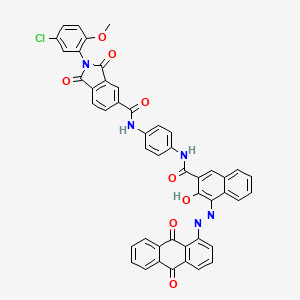
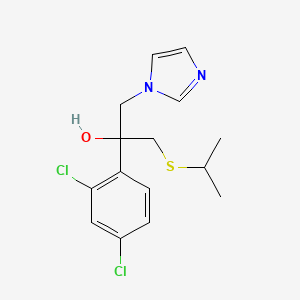
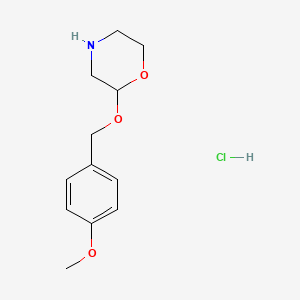

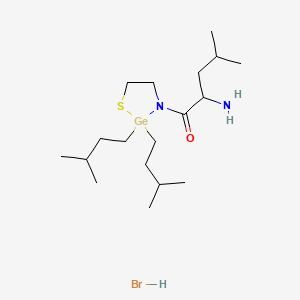
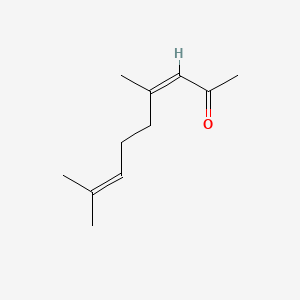
![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
